molecular formula C22H23N5 B12391275 5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine

5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B12391275
M. Wt: 357.5 g/mol
InChI Key: XIEZMAUGHWKZDR-UHFFFAOYSA-N
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Description

PI5P4Ks-IN-2 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma. This compound has garnered significant interest due to its potential therapeutic applications in diseases such as cancer, immunological disorders, and neurodegeneration. Phosphatidylinositol 5-phosphate 4-kinases are enzymes that play a crucial role in regulating cell signaling pathways, making them attractive targets for drug development .

Preparation Methods

The synthesis of PI5P4Ks-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PI5P4Ks-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

PI5P4Ks-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of phosphatidylinositol 5-phosphate 4-kinase gamma in various cellular processes. In biology, it helps elucidate the signaling pathways regulated by this kinase. In medicine, PI5P4Ks-IN-2 is being investigated for its potential therapeutic effects in cancer, where it may inhibit tumor growth and metastasis. Additionally, it has applications in the study of metabolic diseases and neurodegenerative disorders .

Mechanism of Action

PI5P4Ks-IN-2 exerts its effects by selectively inhibiting phosphatidylinositol 5-phosphate 4-kinase gamma. This inhibition disrupts the conversion of phosphatidylinositol 5-phosphate to phosphatidylinositol 4,5-bisphosphate, thereby affecting various downstream signaling pathways. The molecular targets of PI5P4Ks-IN-2 include the kinase itself and other proteins involved in the signaling cascade. This compound’s allosteric binding mode enhances its selectivity and reduces off-target effects .

Comparison with Similar Compounds

PI5P4Ks-IN-2 is unique in its high selectivity for phosphatidylinositol 5-phosphate 4-kinase gamma compared to other isoforms such as alpha and beta. Similar compounds include NIH-12848 and ARUK2002821, which also target phosphatidylinositol 5-phosphate 4-kinases but may differ in their selectivity and potency. PI5P4Ks-IN-2’s distinct binding mode and physicochemical properties make it a valuable tool for studying the specific functions of phosphatidylinositol 5-phosphate 4-kinase gamma .

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

5-methyl-2-(2-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5/c1-15(2)17-9-4-5-10-18(17)21-25-19-11-13-27(3)20(19)22(26-21)24-14-16-8-6-7-12-23-16/h4-13,15H,14H2,1-3H3,(H,24,25,26)

InChI Key

XIEZMAUGHWKZDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=NC3=C(C(=N2)NCC4=CC=CC=N4)N(C=C3)C

Origin of Product

United States

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